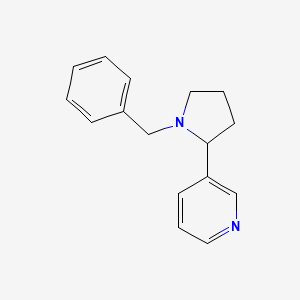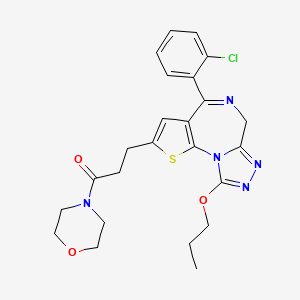
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular ester is formed from benzoic acid and butyl alcohol, with an aminocarbonyl group attached to the oxygen atom. It is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester typically involves the esterification of benzoic acid with butyl alcohol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and butyl alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature.
Major Products Formed
Hydrolysis: Benzoic acid and butyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Benzoic acid and other oxidation products.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of esterases, enzymes that hydrolyze esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: It is used as a plasticizer, solvent, and in the formulation of perfumes and flavorings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and butyl alcohol. The released benzoic acid can then participate in various metabolic pathways, including conjugation with glycine to form hippuric acid, which is excreted in the urine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Methyl benzoate: An ester formed from benzoic acid and methanol.
Butyl acetate: An ester formed from acetic acid and butyl alcohol.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is unique due to the presence of the aminocarbonyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications in drug delivery and enzymatic studies.
Propriétés
Numéro CAS |
88599-43-3 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
butyl 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-8-16-11(14)9-6-4-5-7-10(9)17-12(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Clé InChI |
JZWIHVYDENUJHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


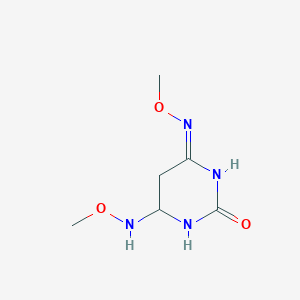

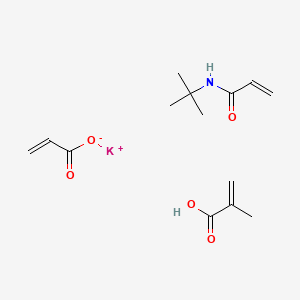
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
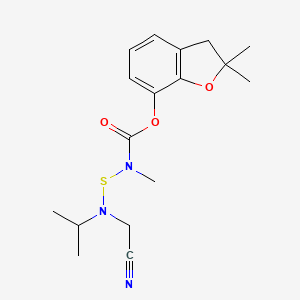


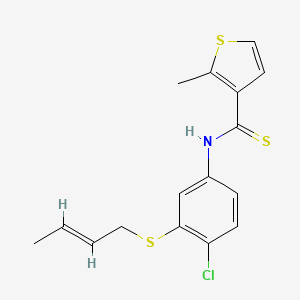
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
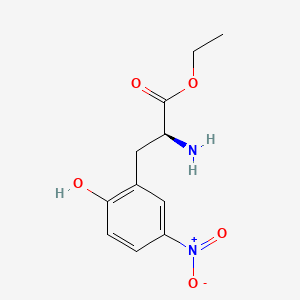
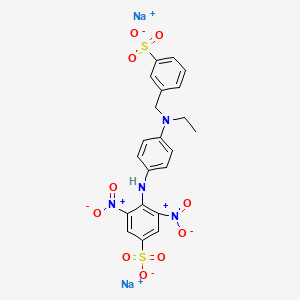
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
